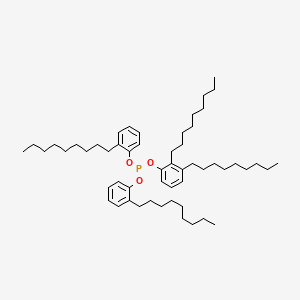![molecular formula C9H16N2O2 B13876319 1-[(3-Hydroxypyrrolidin-3-yl)methyl]pyrrolidin-2-one](/img/structure/B13876319.png)
1-[(3-Hydroxypyrrolidin-3-yl)methyl]pyrrolidin-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-[(3-Hydroxypyrrolidin-3-yl)methyl]pyrrolidin-2-one is a chemical compound with the molecular formula C9H16O2N2 It is a derivative of pyrrolidin-2-one, featuring a hydroxyl group and a pyrrolidinylmethyl substituent
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(3-Hydroxypyrrolidin-3-yl)methyl]pyrrolidin-2-one typically involves the reaction of pyrrolidin-2-one with a suitable hydroxyl-containing reagent. One common method involves the use of N-substituted piperidines, which undergo a series of reactions including ring contraction and deformylative functionalization . The reaction conditions often require specific oxidants and additives to achieve the desired product.
化学反应分析
Types of Reactions: 1-[(3-Hydroxypyrrolidin-3-yl)methyl]pyrrolidin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its functional groups.
Substitution: The hydroxyl group and pyrrolidinylmethyl substituent can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Various nucleophiles and electrophiles can be employed, depending on the desired substitution reaction.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while substitution reactions can produce a wide range of derivatives with different functional groups.
科学研究应用
1-[(3-Hydroxypyrrolidin-3-yl)methyl]pyrrolidin-2-one has several scientific research applications, including:
Biology: It may be used in the study of biological processes and as a potential lead compound for drug discovery.
Medicine: The compound’s structural features make it a candidate for the development of pharmaceuticals targeting specific biological pathways.
Industry: It can be utilized in the synthesis of fine chemicals, dyes, and pigments.
作用机制
The mechanism of action of 1-[(3-Hydroxypyrrolidin-3-yl)methyl]pyrrolidin-2-one involves its interaction with specific molecular targets and pathways. The compound’s hydroxyl group and pyrrolidinylmethyl substituent play crucial roles in its binding affinity and reactivity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
相似化合物的比较
- 1-(Piperidin-3-ylmethyl)pyrrolidin-2-one
- 1-Ethyl-4-[(methylamino)methyl]pyrrolidin-2-one
- 1-(3-Methoxy-phenyl)-pyrrolidin-2-one
- 1-(3-Nitro-phenyl)-pyrrolidin-2-one
Comparison: 1-[(3-Hydroxypyrrolidin-3-yl)methyl]pyrrolidin-2-one is unique due to its specific hydroxyl group and pyrrolidinylmethyl substituent, which confer distinct chemical and biological properties.
属性
分子式 |
C9H16N2O2 |
|---|---|
分子量 |
184.24 g/mol |
IUPAC 名称 |
1-[(3-hydroxypyrrolidin-3-yl)methyl]pyrrolidin-2-one |
InChI |
InChI=1S/C9H16N2O2/c12-8-2-1-5-11(8)7-9(13)3-4-10-6-9/h10,13H,1-7H2 |
InChI 键 |
NFFOLBIMKDODTM-UHFFFAOYSA-N |
规范 SMILES |
C1CC(=O)N(C1)CC2(CCNC2)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


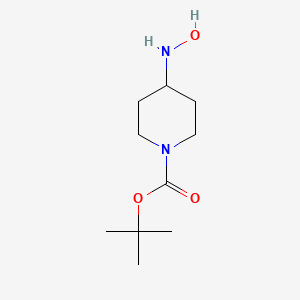
![N-[(3-chlorophenyl)methyl]-4,5-dihydro-1,3-thiazol-2-amine](/img/structure/B13876239.png)
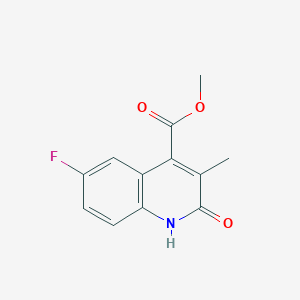
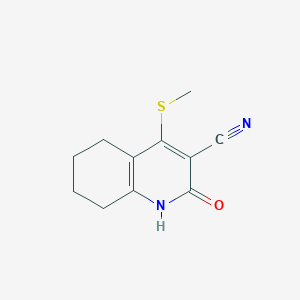
![3-Chloro-4-[(1,3-thiazol-4-yl)methoxy]aniline](/img/structure/B13876255.png)
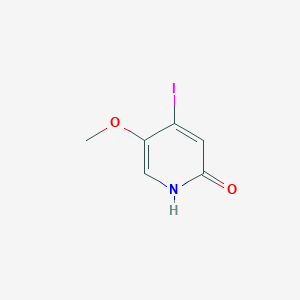
![3-[(5-tert-Butyl-1,2-oxazol-3-yl)amino]-3-oxopropanoic acid](/img/structure/B13876262.png)
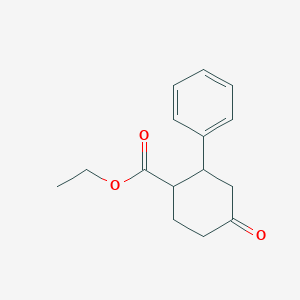

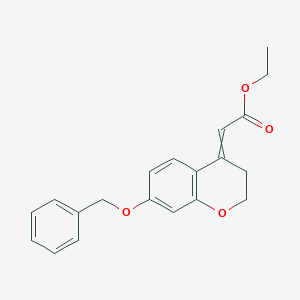
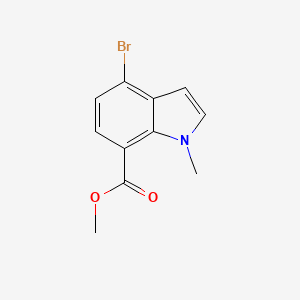
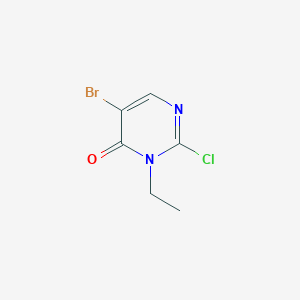
![[2-(4-Chlorophenyl)pyrimidin-5-yl]methanol](/img/structure/B13876307.png)
